1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with ethoxy, methyl, and sulfonyl groups, which contribute to its distinct chemical behavior.
Properties
Molecular Formula |
C16H25NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-7-6-12(2)9-16(15)21(18,19)17-10-13(3)8-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 |
InChI Key |
MLEGYDMAHNSBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the ethoxy, methyl, and sulfonyl groups onto the piperidine ring. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the ethoxy group.
Electrophilic aromatic substitution: for the methyl group.
Sulfonylation reactions: to attach the sulfonyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or methyl groups, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations.
Scientific Research Applications
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers utilize this compound to study the modulation of ion channels and mitochondrial function.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate ion channels or interact with mitochondrial proteins, affecting cellular processes and functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine stands out due to its unique combination of functional groups. Similar compounds include:
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Used in enzyme and receptor studies.
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Explored for its potential in cardiac arrhythmia treatment.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
